molecular formula C28H26F3N5O2S B332029 N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B332029
M. Wt: 553.6 g/mol
InChI Key: YRTVZWNVFLBIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the benzothiophene core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the cyano group: This step often involves a nucleophilic substitution reaction.

    Formation of the pyrazolo[1,5-a]pyrimidine ring: This is typically done through a condensation reaction involving appropriate reagents.

    Attachment of the tert-butyl, methoxyphenyl, and trifluoromethyl groups: These groups are introduced through various substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:

    Scaling up the reactions: Ensuring that the reactions can be carried out on a larger scale without significant loss of yield or purity.

    Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and reliability of the product.

Chemical Reactions Analysis

Types of Reactions

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Can result in the formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Can produce a variety of substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular targets: Such as enzymes, receptors, or ion channels.

    Pathways involved: The compound may modulate specific signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: shares structural similarities with other pyrazolo[1,5-a]pyrimidine derivatives.

Uniqueness

    Unique structural features: The presence of the tert-butyl, cyano, methoxyphenyl, and trifluoromethyl groups makes this compound unique compared to other similar compounds.

    Distinct properties: These unique structural features may confer distinct chemical, biological, or pharmacological properties to the compound.

Properties

Molecular Formula

C28H26F3N5O2S

Molecular Weight

553.6 g/mol

IUPAC Name

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C28H26F3N5O2S/c1-27(2,3)16-7-10-18-19(14-32)26(39-22(18)11-16)34-25(37)21-13-24-33-20(15-5-8-17(38-4)9-6-15)12-23(28(29,30)31)36(24)35-21/h5-6,8-9,12-13,16H,7,10-11H2,1-4H3,(H,34,37)

InChI Key

YRTVZWNVFLBIEQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)OC)C(F)(F)F

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)OC)C(F)(F)F

Origin of Product

United States

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